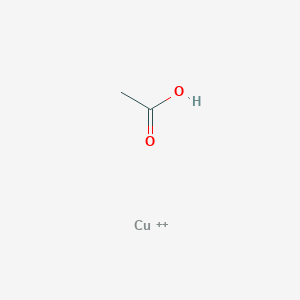
Copper(II)acetate
Cat. No. B147589
Key on ui cas rn:
142-71-2
M. Wt: 123.60 g/mol
InChI Key: UMRSVAKGZBVPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07767721B2
Procedure details


40 ml of purified water and 30 ml of ethanol were added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2.4 ml of 64 wt % hydrazine hydrate while stirring at room temperature of 25° C. so as to give a molar ratio of hydrazine to copper acetate of 1.1, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 10 nm and 190 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 40 nm.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
O.[C:2]([O-:5])(=[O:4])[CH3:3].[Cu+2:6].[C:7]([O-:10])(=[O:9])[CH3:8].O.[NH2:12][NH2:13]>C(O)C>[NH2:12][NH2:13].[C:2]([O-:5])(=[O:4])[CH3:3].[Cu+2:6].[C:7]([O-:10])(=[O:9])[CH3:8] |f:1.2.3,4.5,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring at room temperature of 25° C. so as
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
